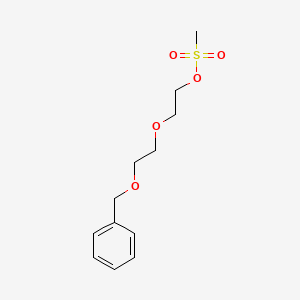

2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate

Vue d'ensemble

Description

“2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate”, also known as Benzyl-PEG2-MS, is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The molecular formula is C12H18O5S and the molecular weight is 274.33 .

Synthesis Analysis

Benzyl-PEG2-MS can be used in the synthesis of a series of PROTACs . The exact synthesis process of “this compound” is not explicitly mentioned in the search results.Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-phenylmethoxyethoxy)ethyl methanesulfonate . The canonical SMILES representation is CS(=O)(=O)OCCOCCOCC1=CC=CC=C1 .Applications De Recherche Scientifique

One-Pot Synthesis Applications

- Catalytic Synthesis of Benzoxazoles : Methanesulfonic acid is utilized as an effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles. This synthesis involves the reaction of 2-aminophenol with acid chlorides generated in situ from carboxylic acids. The reaction conditions are compatible with various substituents, demonstrating the versatility of this approach in synthesizing benzoxazoles (Kumar, Rudrawar, & Chakraborti, 2008).

Hydrolysis Studies

- Selective Hydrolysis of Methanesulfonate Esters : A study investigated the pH-dependence of the hydrolysis of various methanesulfonate esters. This research offers insights into the selective removal of methanesulfonate esters in different pH conditions, which is crucial for understanding the stability and reactivity of these compounds (Chan, Cox, & Sinclair, 2008).

Material Synthesis and Characterization

- Synthesis of Diethyltin-Based Self-Assemblies : The reaction of diethyltin(methoxy)methanesulfonate with t-butylphosphonic acid led to the formation of self-assembling compounds. This synthesis and the subsequent characterization of the compounds highlight the potential applications in materials science and nanostructure fabrication (Shankar et al., 2011).

Chemical Synthesis Applications

- Efficient Construction of Indole Rings : The use of N-methanesulfonyl or N-ethoxycarbonyl derivatives in the cyclization reactions of 2-ethynylanilines, catalyzed by copper(II) salts, demonstrates the role of methanesulfonate in facilitating complex organic synthesis processes (Hiroya et al., 2002).

Mécanisme D'action

Target of Action

It is known to be used as a reagent and intermediate in organic synthesis .

Mode of Action

The compound is often used as a protecting group in organic synthesis . A protecting group is a chemical group added to a molecule to prevent certain reactions from occurring during synthesis. Once the desired reactions have taken place, the protecting group can be removed to restore the original functionality .

Biochemical Pathways

As a protecting group, it can influence a wide range of biochemical pathways depending on the specific context of the synthesis .

Pharmacokinetics

As a reagent used in laboratory settings, it is typically handled under strict conditions to prevent exposure .

Result of Action

The molecular and cellular effects of 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate are largely dependent on the specific context of the synthesis in which it is used. As a protecting group, it can enable complex organic synthesis by preventing unwanted reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at 2-8°C in a sealed, dry environment . It should also be handled with appropriate protective equipment and kept away from fire sources and oxidizing agents .

Propriétés

IUPAC Name |

2-(2-phenylmethoxyethoxy)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5S/c1-18(13,14)17-10-9-15-7-8-16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITMDLGZONISDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

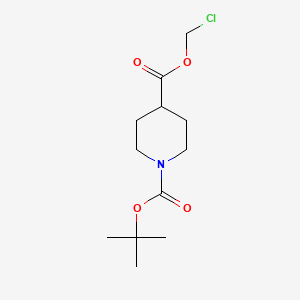

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)

![(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3104778.png)

![1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine](/img/structure/B3104807.png)

![Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B3104811.png)

![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)